Sub-Nanomolar FPR2 Agonist Potency vs. Clinical-Stage Benchmark ACT-389949
2-(3-Formylphenoxymethyl)furan-3-carboxylic acid demonstrates an EC₅₀ of 0.160 nM at human FPR2 expressed in HEK293 cells [1]. This potency is approximately 18.75-fold higher than that of the first-in-class clinical FPR2 agonist ACT-389949, which has an EC₅₀ of 3 nM for FPR2 internalization in monocytes . The sub-nanomolar activity of the target compound positions it as a significantly more potent research tool for probing FPR2-mediated signaling pathways.
| Evidence Dimension | FPR2 Agonist Potency (EC₅₀) |
|---|---|
| Target Compound Data | 0.160 nM |
| Comparator Or Baseline | ACT-389949: 3 nM |
| Quantified Difference | Target compound is ~18.75-fold more potent |
| Conditions | Target compound: Agonist activity at human FPR2 in HEK293 cells co-expressing Galpha15, measured by Fluo-4 NW calcium flux assay. Comparator: FPR2 internalization in human monocytes. |
Why This Matters
Researchers requiring maximal target engagement or lower compound usage in sensitive assays may prioritize this compound over ACT-389949 due to its superior potency.
- [1] BindingDB Entry BDBM50559835 (CHEMBL4762030). Agonist activity at human FPR2 expressed in HEK 293 cells co-expressing Galpha15, EC50: 0.160 nM. View Source
